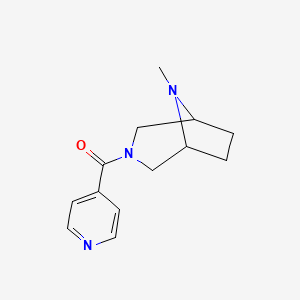
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound with a unique bicyclic structure. It is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Méthodes De Préparation
The synthesis of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at various positions on the molecule, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with acrylate and acrylic acid derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Applications De Recherche Scientifique
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the field of pain management.
Mécanisme D'action
The mechanism of action of 3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. For instance, its binding to opioid receptors can modulate pain signals, leading to analgesic effects. The compound’s structure allows it to fit into the receptor sites, triggering a cascade of biochemical events that result in its observed effects .
Comparaison Avec Des Composés Similaires
3-Isonicotinoyl-8-methyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
8-Methyl-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar core structure but lacks the isonicotinoyl group.
Tropane Alkaloids: These compounds also feature the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
63990-64-7 |
|---|---|
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C13H17N3O/c1-15-11-2-3-12(15)9-16(8-11)13(17)10-4-6-14-7-5-10/h4-7,11-12H,2-3,8-9H2,1H3 |
Clé InChI |
LPFJBUTXCFPAMS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CN(C2)C(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


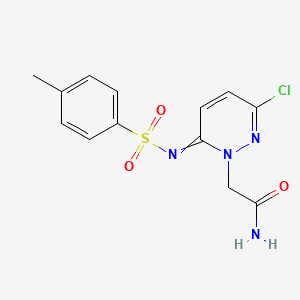
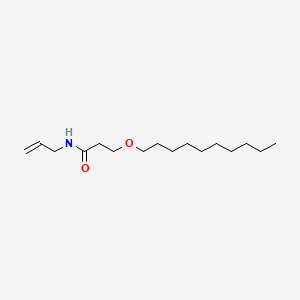
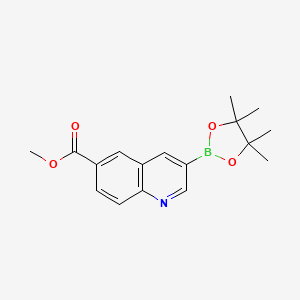
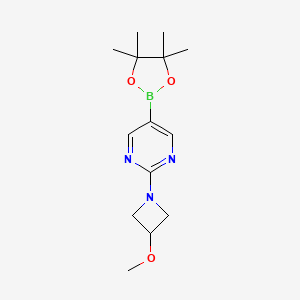
![4-Methyl-N-[3-(oxan-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B13941255.png)
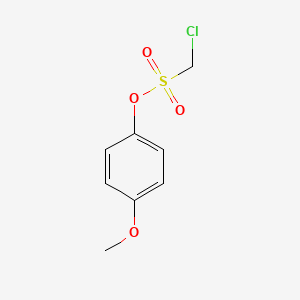
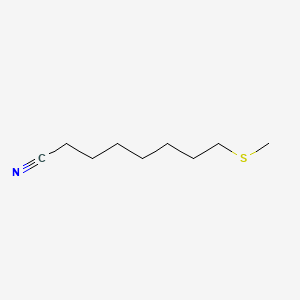
![[1-(2-Aminophenyl)-4-piperidinyl]-4-morpholinylmethanone](/img/structure/B13941277.png)

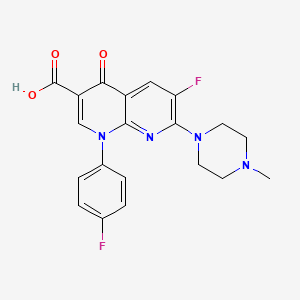
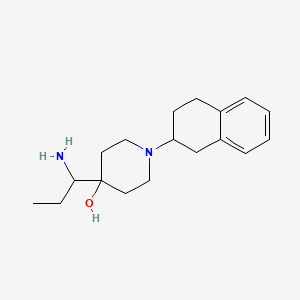
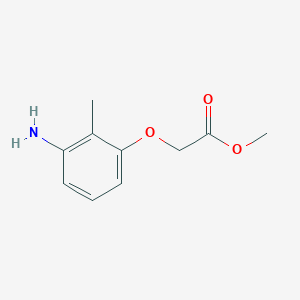
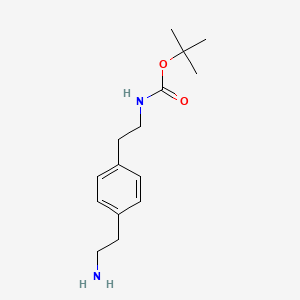
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)
